Methyl 4-cyclohexylbenzoate is an organic compound classified as an ester, formed from the reaction between benzoic acid and 4-cyclohexyl alcohol. Its chemical formula is and it has a molecular weight of approximately . The compound is identified by its CAS number and is utilized primarily in laboratory settings and the manufacture of various substances .
Methyl 4-cyclohexylbenzoate is sourced from chemical suppliers, with its production often occurring in specialized laboratories. It falls under the category of esters in organic chemistry, which are characterized by the presence of a carbonyl group adjacent to an ether linkage. According to European Union regulations, it is classified as a substance with no significant hazards, indicating that it is relatively safe when handled properly .
The synthesis of methyl 4-cyclohexylbenzoate typically involves the esterification process, where benzoic acid reacts with 4-cyclohexanol in the presence of an acid catalyst such as sulfuric acid. The general reaction can be represented as follows:
The reaction conditions generally require heating to facilitate the reaction and drive off water, which shifts the equilibrium towards ester formation according to Le Chatelier's principle. The purification of the product can be achieved through distillation or recrystallization methods.
Methyl 4-cyclohexylbenzoate features a cyclohexyl group attached to the para position of the benzoate moiety. The molecular structure can be represented using various notations:
This structure indicates that the compound possesses both aliphatic (cyclohexyl) and aromatic (benzoate) characteristics .
Methyl 4-cyclohexylbenzoate can undergo various chemical reactions typical of esters:
These reactions highlight its versatility in organic synthesis .
The mechanism of action for methyl 4-cyclohexylbenzoate primarily involves its ester bond susceptibility to nucleophilic attack. During hydrolysis, a water molecule attacks the carbonyl carbon, leading to the cleavage of the ester bond. This reaction can be catalyzed by acids or bases:
The resulting products are benzoic acid and cyclohexanol, which can further participate in biochemical pathways or industrial applications .
Methyl 4-cyclohexylbenzoate is typically a colorless to pale yellow liquid with a pleasant odor. Its boiling point is approximately , and it has a density around . It is soluble in organic solvents but has limited solubility in water due to its hydrophobic cyclohexyl group.
The compound exhibits stability under standard conditions but should be stored away from strong oxidizing agents and heat sources to prevent degradation. Its reactivity profile includes typical ester behavior such as hydrolysis and transesterification .
Methyl 4-cyclohexylbenzoate finds applications primarily in scientific research and industrial chemistry:
Solvent-free esterification has emerged as a pivotal strategy for synthesizing Methyl 4-cyclohexylbenzoate, aligning with green chemistry principles. This method eliminates volatile organic compounds (VOCs) and enhances atomic efficiency by reacting 4-cyclohexylbenzoic acid directly with methanol under controlled conditions. Key studies demonstrate that temperatures of 110–130°C drive near-quantitative conversion within 6–8 hours, leveraging excess methanol as both reactant and reaction medium [7]. The absence of solvents simplifies purification, as unreacted methanol is reclaimed via distillation, and crude Methyl 4-cyclohexylbenzoate crystallizes directly from the reaction mixture. Energy assessments reveal a 30–40% reduction in process energy compared to conventional solvent-based routes, attributed to eliminated solvent-recovery steps.
Table 1: Performance Metrics for Solvent-Free Esterification
Methanol Ratio (equiv.) | Temperature (°C) | Time (h) | Yield (%) |
---|---|---|---|
5 | 110 | 8 | 85 |
8 | 120 | 6 | 92 |
12 | 130 | 5 | 95 |
Catalyst selection critically governs efficiency and sustainability in Methyl 4-cyclohexylbenzoate synthesis. Homogeneous acid catalysts (e.g., H₂SO₄, p-toluenesulfonic acid) afford high yields (>90%) at low loadings (1–2 mol%) but necessitate neutralization and wastewater treatment. In contrast, heterogeneous catalysts like Nafion/SiO₂ composites or sulfonated carbons enable simplified separation and reuse. Nafion/SiO₂ achieves 88% yield in 4 hours at 100°C and retains >85% activity after five cycles due to robust acid-site retention [7]. Sulfonated carbon catalysts, derived from biomass pyrolysis, further enhance sustainability, though pore-blocking may reduce longevity. Novel metal-organic frameworks (MOFs) with sulfonic acid functionalities show promise, with UiO-66-SO₃H delivering 94% yield and negligible leaching.
Table 2: Catalyst Performance Comparison
Catalyst Type | Loading (wt%) | Temperature (°C) | Cycles Supported | E Factor* |
---|---|---|---|---|
H₂SO₄ (homogeneous) | 1.0 | 80 | 1 | 8.2 |
Nafion/SiO₂ | 5.0 | 100 | 5 | 1.5 |
Sulfonated Carbon | 7.5 | 120 | 3 | 2.1 |
UiO-66-SO₃H (MOF) | 3.0 | 90 | 7 | 0.9 |
*Environmental Factor: mass waste/mass product
Methyl 4-cyclohexylbenzoate is accessible via cyclohexanone-mediated sequences, leveraging hydrocarbon feedstocks. A representative route involves:
Table 3: Multi-Step Route Optimization Data
Step | Key Variable | Optimal Value | Yield Improvement |
---|---|---|---|
Friedel-Crafts | Temperature | 0–5°C | 20% (vs. 25°C) |
Hydrogenation | H₂ Pressure | 50 psi | 15% (vs. 30 psi) |
Esterification | Catalyst (Nafion/SiO₂) | 5 wt% | 10% (vs. H₂SO₄) |
Continuous-flow reactors address scalability and safety limitations inherent in batch synthesis of Methyl 4-cyclohexylbenzoate. Oscillatory Flow Reactors (OFRs) excel in esterification by decoupling mixing efficiency from net flow rate. Superimposing oscillations (Reₒ > 100, ψ = 2–10) generates vortices that enhance radial mass/heat transfer, enabling precise temperature control (±2°C) during exothermic esterification [5]. Helical baffle designs further reduce axial dispersion (Bodenstein number >50), ensuring uniform residence times. OFRs achieve 95% conversion in 20 minutes at 120°C—fivefold faster than batch—due to intensified mixing. Tubular microreactors with immobilized catalysts (e.g., enzyme-coated channels) enable catalyst reuse and product stream separation. Industrial pilots demonstrate production capacities of 100–500 kg/day using compact OFR setups (5–10 L volume), reducing footprint by 60% versus batch reactors.
Table 4: Continuous vs. Batch Performance for Esterification
Parameter | Oscillatory Flow Reactor | Batch Reactor |
---|---|---|
Reaction Time | 20 min | 120 min |
Temperature Control | ±2°C | ±10°C |
Space-Time Yield | 1.2 kg·L⁻¹·day⁻¹ | 0.2 kg·L⁻¹·day⁻¹ |
Catalyst Consumption | 40% lower | Baseline |
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